3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride
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Overview
Description
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride is a heterocyclic compound featuring a difluoromethyl group attached to a pyrrolo[3,4-d][1,2]oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride typically involves the following steps:
Formation of the Pyrrolo[3,4-d][1,2]oxazole Ring: This can be achieved through a [2+3] cycloaddition reaction between nitrile oxides and olefins or other suitable precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, which often involve the use of difluorocarbene precursors or other difluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly difluoromethylating agents.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the ring system.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in medicinal chemistry .
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can influence the compound’s binding affinity and selectivity, thereby affecting its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar ring structures but different substituents.
Difluoromethylated Heterocycles: Other heterocyclic compounds featuring difluoromethyl groups.
Uniqueness
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride is unique due to the combination of its difluoromethyl group and the pyrrolo[3,4-d][1,2]oxazole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2649057-41-8 |
---|---|
Molecular Formula |
C6H9ClF2N2O |
Molecular Weight |
198.6 |
Purity |
95 |
Origin of Product |
United States |
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